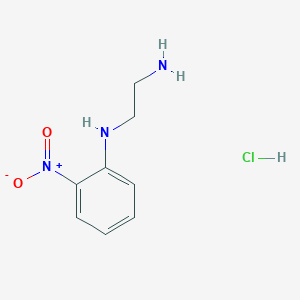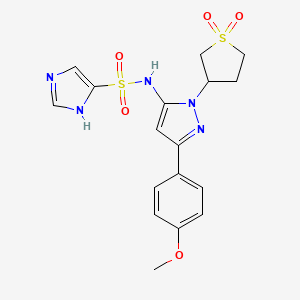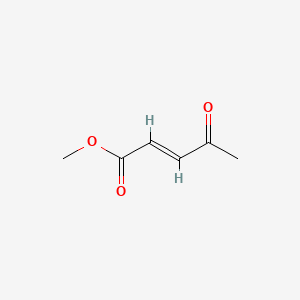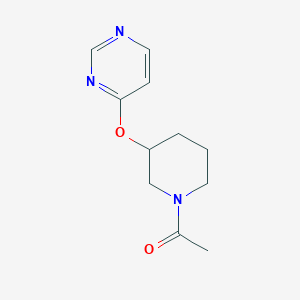![molecular formula C14H12ClN5 B2795370 1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]benzimidazole CAS No. 2380176-08-7](/img/structure/B2795370.png)
1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]benzimidazole, also known as CPB, is a compound that has been extensively studied for its potential use in the field of medicinal chemistry. CPB is a heterocyclic compound that contains both benzimidazole and pyrimidine rings, which are known to exhibit various biological activities.
作用機序
The mechanism of action of 1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]benzimidazole is not fully understood. However, it has been suggested that 1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]benzimidazole may inhibit the activity of certain enzymes involved in cell proliferation and survival, leading to the induction of apoptosis (programmed cell death) in cancer cells. 1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]benzimidazole has also been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, leading to its anti-inflammatory and antioxidant activities.
Biochemical and Physiological Effects:
1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]benzimidazole has been shown to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. 1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]benzimidazole has also been shown to exhibit anti-inflammatory and antioxidant activities, which may contribute to its potential use in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the advantages of 1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]benzimidazole is its potent antitumor activity against various cancer cell lines. 1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]benzimidazole has also been shown to exhibit anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of 1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]benzimidazole is its relatively low solubility in water, which may limit its bioavailability and efficacy in vivo.
将来の方向性
There are several future directions for the research and development of 1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]benzimidazole. One potential direction is the synthesis of novel analogs of 1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]benzimidazole with improved solubility and bioavailability. Another potential direction is the investigation of the mechanism of action of 1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]benzimidazole, which may lead to the discovery of new targets for the treatment of cancer and inflammatory diseases. Additionally, the potential use of 1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]benzimidazole in combination with other drugs or therapies should be explored to enhance its efficacy and reduce potential side effects.
合成法
1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]benzimidazole can be synthesized through a multi-step process involving the reaction of various chemical intermediates. One of the most common methods for synthesizing 1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]benzimidazole involves the reaction of 5-chloropyrimidine-2-carboxylic acid with 3-aminomethylazetidine dihydrochloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then subjected to further reactions to yield 1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]benzimidazole.
科学的研究の応用
1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]benzimidazole has been extensively studied for its potential use in the treatment of various diseases. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. 1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]benzimidazole has also been shown to exhibit anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
1-[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5/c15-10-5-16-14(17-6-10)19-7-11(8-19)20-9-18-12-3-1-2-4-13(12)20/h1-6,9,11H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSODMJPTDRQDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=C(C=N2)Cl)N3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(4-Ethylpiperazin-1-yl)-7-[(2-fluorophenyl)methyl]-3-methylpurine-2,6-dione](/img/structure/B2795287.png)
![6-Tert-butyl-2-[1-(3-chloropyridin-4-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2795289.png)


![N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2795292.png)


![[3-(2-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2795296.png)
![(7-{[(4-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2795297.png)
![4-({[(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio]acetyl}amino)benzamide](/img/structure/B2795299.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzamide](/img/structure/B2795300.png)

![N-{1-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}-2-methoxyacetamide](/img/structure/B2795307.png)
